REACTION_CXSMILES
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[CH3:1][C:2]1[C:10]([F:11])=[C:9]([F:12])[CH:8]=[C:7]([F:13])[C:3]=1[C:4](O)=[O:5].[Cl-:14]>>[CH3:1][C:2]1[C:10]([F:11])=[C:9]([F:12])[CH:8]=[C:7]([F:13])[C:3]=1[C:4]([Cl:14])=[O:5]
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Name
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|
Quantity
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3.2 g
|
Type
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reactant
|
Smiles
|
CC1=C(C(=O)O)C(=CC(=C1F)F)F
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Name
|
|
Quantity
|
7 mL
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Type
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reactant
|
Smiles
|
[Cl-]
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture is refluxed for 1 hour
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Duration
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1 h
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Type
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CONCENTRATION
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Details
|
After concentrating
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Name
|
|
Type
|
product
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Smiles
|
CC1=C(C(=O)Cl)C(=CC(=C1F)F)F
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |